molecular formula C20H21N3O2 B2652889 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 329934-34-1

4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B2652889
CAS No.: 329934-34-1
M. Wt: 335.407
InChI Key: CYVGLYCDMQQRQJ-KGENOOAVSA-N
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Description

4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is a synthetic Schiff base derivative of 4-aminoantipyrine, designed for advanced chemical and pharmaceutical research. Compounds of this class are characterized by an azomethine (H-C=N) functional group, which is formed by the condensation of 4-aminoantipyrine with an aldehyde. The lone pair of electrons in the sp2 hybridized orbital of the azomethine nitrogen atom confers significant chemical and biological importance, including a strong chelating ability for coordination chemistry and metal complex synthesis . This compound is of significant interest in antimicrobial research. Schiff bases derived from 4-aminoantipyrine have demonstrated moderate to good in vitro antibacterial and antifungal activities against a range of clinically relevant strains, including Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , Bacillus subtilis , Candida albicans , and Aspergillus niger . The specific substitution pattern on the benzylidene ring, such as the 2-ethoxy group in this molecule, is a critical structural determinant of its biological activity, influencing electron distribution and intermolecular interactions . Beyond antimicrobial applications, structurally related antipyrine Schiff base analogues have shown promising antioxidant and anti-inflammatory activities. Some derivatives exhibit potent free radical scavenging capabilities, with IC50 values comparable to standard antioxidants like ascorbic acid, and have been shown to inhibit nitric oxide (NO) production and downregulate the expression of inflammatory mediators like iNOS and COX-2 in cellular models . The core 1,5-dimethyl-2-phenylpyrazol-3-one (antipyrine) structure is itself known for analgesic, anti-inflammatory, and antipyretic properties, making its derivatives a rich area for drug discovery . Researchers utilize this compound as a versatile organic intermediate for the synthesis of more complex molecules, including macrocyclic ligands and metal complexes. These complexes are investigated for enhanced biological activity and for their catalytic properties in various organic transformations . The compound is also a valuable subject for computational chemistry and structural studies, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray crystallography, to understand its electronic properties, stability, and intermolecular interaction patterns within a crystal lattice . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-18-13-9-8-10-16(18)14-21-19-15(2)22(3)23(20(19)24)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGLYCDMQQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20H21N3O
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

Antioxidant Activity

Research indicates that derivatives of pyrazolone compounds exhibit notable antioxidant properties. For instance, a study found that related compounds showed IC50 values comparable to ascorbic acid, a standard antioxidant agent. The structure-activity relationship (SAR) highlighted that hydroxylated and methoxylated substitutions on the phenyl ring significantly influenced antioxidant activity .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been investigated through various assays. In vitro studies demonstrated that certain derivatives effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involved downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression, indicating a promising anti-inflammatory profile .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazolone derivatives against various cancer cell lines. One notable study reported that synthesized compounds exhibited cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values ranging from 30.68 to 60.72 µM. The lead compound was compared to doxorubicin, showcasing comparable efficacy .

Research Findings and Case Studies

StudyCompoundActivityFindings
Schiff Base AnaloguesAntioxidantIC50 values: 0.44 μM (3k), 0.93 μM (3f)
Pyrazolone DerivativesAnticancerIC50: 30.68 - 60.72 µM against MCF7
General Pyrazolone StudiesAnti-inflammatorySignificant reduction in NO production

The biological activities of the compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The presence of phenolic groups enhances electron donation, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Pathway : Inhibition of iNOS and COX-2 suggests modulation of inflammatory mediators, leading to decreased inflammation.

Scientific Research Applications

Synthesis and Structural Characteristics

This compound is synthesized through the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one with 2-ethoxybenzaldehyde. The reaction conditions typically involve refluxing in ethanol, leading to the formation of the Schiff base. Structural analysis via techniques such as single-crystal X-ray diffraction reveals important geometric parameters and intermolecular interactions that contribute to its properties .

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of Schiff base derivatives of 4-aminoantipyrine. For instance, compounds similar to 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one exhibit significant activity against various bacterial strains. A study reported that related Schiff bases displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. One study indicated that certain analogues demonstrated IC50 values comparable to standard antioxidants like ascorbic acid. The structure-activity relationship analysis suggested that specific substitutions on the phenyl ring enhance antioxidant properties. .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit nitric oxide production in macrophage cell lines, indicating its potential as an anti-inflammatory agent. The modulation of inflammatory mediators such as iNOS and COX-2 further supports its therapeutic promise in inflammatory conditions. .

Pharmaceutical Development

Given its biological activities, 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is being explored for development into new pharmaceuticals targeting pain relief, inflammation, and infections. Its ability to form metal complexes enhances its potential as a drug candidate in chemotherapy .

Material Science

Beyond biological applications, this compound's unique structural features make it suitable for applications in material science. Its ability to form coordination complexes with transition metals opens avenues for developing novel materials with specific electronic or optical properties .

Case Study 1: Antibacterial Activity Assessment

A comprehensive study evaluated the antibacterial activity of Schiff bases derived from 4-aminoantipyrine against six bacterial strains using the disc diffusion method. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative antibacterial agents.

CompoundBacterial StrainZone of Inhibition (mm)
MBA-dMPPStaphylococcus aureus15
MBA-dMPPE. coli12
MBA-dMPPBacillus cereus18

Case Study 2: In vitro Anti-inflammatory Activity

In a study assessing anti-inflammatory effects, the compound was tested for its ability to reduce NO production in LPS-stimulated RAW 264.7 cells. The results showed a significant dose-dependent inhibition of NO production, suggesting its potential use in treating inflammatory diseases.

Concentration (µM)NO Production Inhibition (%)
1025
2550
5075

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a class of antipyrine-derived Schiff bases, where the benzylideneamino group varies in substituents (Table 1). Key analogs include:

Compound Name Substituent on Benzylidene Group Key Structural Features Reference IDs
4-(2-Hydroxy-5-nitrobenzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one –OH, –NO₂ Electron-withdrawing nitro group enhances reactivity
4-(3-Bromo-5-chloro-2-hydroxybenzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one –Br, –Cl, –OH Halogen substituents improve antimicrobial activity
4-[(4-Hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one Coumarin-fused ring Extended conjugation for fluorescence/UV activity
4-[(1-Hydroxy-2-naphthyl)methyleneamino]-1,5-dimethyl-2-phenylpyrazol-3-one Naphthyl group Bulky aromatic system affects planarity
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-... Thiazole heterocycle Heterocyclic moiety diversifies bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity, enhancing interactions with biological targets .
  • Bulky groups (e.g., coumarin, naphthyl) reduce planarity, impacting molecular packing and solubility .
  • Ethoxy group in the target compound balances lipophilicity and steric effects, favoring membrane permeability over hydrogen bonding .

Physicochemical Properties

Crystallographic Data:
  • Planarity : Derivatives with coumarin (dihedral angle: 7.6° ) or methoxy groups exhibit near-planar structures, facilitating π-π stacking. In contrast, naphthyl-substituted analogs show torsion angles >100°, leading to twisted conformations .
  • Hydrogen Bonding: Hydroxy-substituted analogs form intramolecular O–H⋯N bonds, stabilizing enol-imine tautomers . The ethoxy group lacks H-bond donors, reducing crystalline stability but improving solubility in nonpolar solvents .
Thermodynamic Stability:
  • Melting Points : Nitro- and hydroxy-substituted derivatives melt at 200–220°C due to strong intermolecular H-bonding . Ethoxy-substituted analogs likely have lower melting points (~180–190°C) due to reduced polarity.
  • Solubility: Ethoxy and thiazole derivatives show higher solubility in DMSO and ethanol compared to halogenated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves condensation of 1,5-dimethyl-2-phenylpyrazol-3-one with 2-ethoxybenzaldehyde derivatives under reflux in ethanol or methanol. Catalyst choice (e.g., glacial acetic acid) and stoichiometric ratios (1:1.2 molar ratio of aldehyde to pyrazolone) are critical for yield optimization. Recrystallization in ethanol-DMF mixtures (1:1) improves purity .
  • Key Parameters : Reaction time (4–6 hours), temperature (70–80°C), and solvent polarity influence imine bond formation. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. How is the structural conformation of this compound validated, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 100 K confirms the E-configuration of the methylideneamino group and planarity of the pyrazolone ring. Bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles (e.g., 5–10° between aromatic rings) are consistent with similar Schiff base derivatives .
  • Data : Mean C–C bond length: 1.48 Å; R factor: 0.041–0.042 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolone derivatives, such as inconsistent antimicrobial or anti-inflammatory results?

  • Methodology :

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols with reference strains (e.g., E. coli ATCC 25922) to reduce variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-ethoxy vs. 4-nitro groups) on bioactivity. For example, electron-withdrawing groups enhance antimicrobial potency but reduce solubility .
    • Data Contradiction Analysis : Discrepancies may arise from differences in cell lines, solvent carriers (DMSO vs. water), or incubation times .

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., COX-2 or bacterial enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PDB IDs (e.g., 5F1A for COX-2) to simulate binding. Focus on hydrogen bonding (e.g., pyrazolone carbonyl with Arg120) and hydrophobic interactions .
  • MD Simulations : 100-ns trajectories in GROMACS assess stability of ligand-protein complexes. RMSD values >3 Å indicate poor binding .
    • Validation : Correlate docking scores (ΔG < −7 kcal/mol) with in vitro IC50 values .

Q. What experimental designs are optimal for studying the photophysical properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Measure λmax in ethanol (typically 320–350 nm for Schiff base derivatives). Solvatochromic shifts in polar solvents indicate charge-transfer transitions .
  • Fluorescence Quenching : Titrate with iodide ions to assess accessibility of excited states. Stern-Volmer constants (KSV > 10<sup>4</sup> M<sup>−1</sup>) suggest strong quenching .

Methodological Notes

  • Theoretical Frameworks : Link studies to conceptual models (e.g., frontier molecular orbital theory for photophysical properties) to guide hypothesis testing .
  • Reproducibility : Pre-register synthetic protocols (e.g., on protocols.io ) to mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.